4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
Overview
Description
4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a pyrrole ring with a cyano group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine, followed by cyclization and subsequent cyano group introduction. The reaction conditions often require the use of strong bases or acids, and the process may involve multiple steps to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile has shown promise in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile is similar to other fluorinated pyrrole derivatives, such as 4-(2-fluorophenyl)-1H-pyrrole-2-carbonitrile and 4-(2-fluorophenyl)-1H-pyrrole-2-carboxamide. These compounds share structural similarities but differ in their functional groups and potential applications. The presence of the fluorine atom in the phenyl ring can significantly influence the compound's chemical and biological properties, making it unique compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13/h1-4,6-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXJVCWFAZXHEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545471 | |
Record name | 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103418-03-7 | |
Record name | 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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